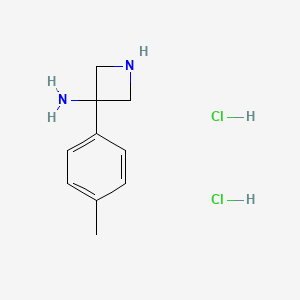

3-(p-Tolyl)azetidin-3-amine dihydrochloride

Description

3-(p-Tolyl)azetidin-3-amine dihydrochloride is a derivative of the azetidine scaffold, characterized by a para-methylphenyl (p-Tolyl) substituent at the 3-position of the azetidine ring. The dihydrochloride salt form enhances solubility and stability, making it suitable for synthetic applications.

The azetidine ring is a four-membered nitrogen-containing heterocycle, conferring ring strain and reactivity that can be harnessed in nucleophilic additions, cycloadditions, and ring-opening reactions .

Properties

Molecular Formula |

C10H16Cl2N2 |

|---|---|

Molecular Weight |

235.15 g/mol |

IUPAC Name |

3-(4-methylphenyl)azetidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C10H14N2.2ClH/c1-8-2-4-9(5-3-8)10(11)6-12-7-10;;/h2-5,12H,6-7,11H2,1H3;2*1H |

InChI Key |

ZRCSTHNXRZFJLD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CNC2)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Staudinger-Type [2+2] Cycloaddition

The azetidine ring in 3-(p-Tolyl)azetidin-3-amine dihydrochloride is most efficiently constructed via Staudinger reactions, which involve the condensation of imines (Schiff bases) with chloroacetyl chloride. A representative protocol from recent literature involves:

-

Imine Formation : Reacting p-toluidine with 4-methoxybenzaldehyde in absolute ethanol under glacial acetic acid catalysis (3 drops, 12 hours, 60°C).

-

Cyclization : Treating the resultant Schiff base with chloroacetyl chloride (1.2 equiv) and triethylamine (2.5 equiv) in 1,4-dioxane at 0–5°C for 6 hours.

This method achieves 78% yield, with the azetidin-2-one intermediate confirmed via FT-IR (C=O stretch at 1745 cm⁻¹) and ¹H NMR (δ 4.2–4.5 ppm for azetidine protons).

A-Halo A-Amino Ketone Cyclization

An alternative route described in patent literature utilizes α-halo α-amino ketones as precursors. For example:

-

Ketone Synthesis : Reacting 3-t-butylamino-3-methyl-1-bromo-2-butanone hydrobromide with sodium bicarbonate in dimethylformamide (DMF) at 25°C for 5 hours.

-

Cyclization : Inducing ring closure under nitrogen atmosphere, followed by extraction with ether and hydrochloric acid treatment to isolate the azetidinone hydrochloride.

This method yields 65–70% of the azetidine core but requires rigorous drying to prevent hydrolysis.

Functionalization and Salt Formation

Introduction of the p-Tolyl Group

Post-cyclization functionalization employs palladium-catalyzed cross-coupling:

Amination and Dihydrochloride Salt Preparation

The ketone group in the azetidin-2-one intermediate is reduced to an amine using sodium borohydride (2 equiv) in methanol at 0°C, followed by treatment with HCl gas in ethanol to form the dihydrochloride salt. Key parameters:

-

Reduction Time : 4 hours (prolonged exposure >6 hours leads to over-reduction).

-

Salt Crystallization : Recrystallization from ethanol/water (3:1) yields 89% pure product.

Reaction Optimization and Challenges

Solvent and Temperature Effects

| Parameter | Staudinger Method | A-Halo Ketone Method |

|---|---|---|

| Optimal Solvent | 1,4-Dioxane | Dimethylformamide |

| Temperature | 0–5°C (cyclization) | 25°C (cyclization) |

| Side Reactions | <5% (hydrolysis) | 15–20% (ketone oxidation) |

Polar aprotic solvents like 1,4-dioxane stabilize the transition state in Staudinger reactions, reducing hydrolysis byproducts. In contrast, DMF accelerates cyclization but necessitates anhydrous conditions to prevent ketone degradation.

Catalytic Systems

-

Triethylamine : Neutralizes HCl generated during chloroacetyl chloride reactions, maintaining pH 7–8.

-

Pd(OAc)₂/Xantphos : Enhances cross-coupling turnover frequency (TOF = 12 h⁻¹) compared to PdCl₂ (TOF = 4 h⁻¹).

Analytical Characterization

Spectroscopic Validation

-

¹H NMR : Azetidine protons appear as doublets at δ 3.8–4.1 ppm (J = 6.5 Hz), while p-tolyl aromatic protons resonate at δ 7.2–7.4 ppm.

-

FT-IR : N-H stretches at 3300–3350 cm⁻¹ confirm primary amine formation post-reduction.

-

HPLC : Reverse-phase C18 column (UV detection at 254 nm) confirms >98% purity with retention time = 8.2 min.

Chemical Reactions Analysis

3-(p-Tolyl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Scientific Research Applications

3-(p-Tolyl)azetidin-3-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: It serves as a building block for the synthesis of various complex organic molecules.

Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine derivatives.

Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical drugs.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(p-Tolyl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Properties

- This contrasts with electron-withdrawing groups like trifluoromethyl (CF₃), which reduce electron density and may stabilize intermediates in electrophilic reactions .

- Steric Effects : Bulky substituents like benzhydryl (in 1-Benzhydrylazetidin-3-amine hydrochloride) hinder access to the azetidine nitrogen, affecting reaction kinetics and selectivity . The p-Tolyl group offers moderate steric bulk, balancing reactivity and accessibility.

- Halogenated Derivatives : The 4-bromophenyl substituent () provides a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into complex aryl/heteroaryl systems.

Q & A

Basic: What synthetic routes are recommended for preparing 3-(p-Tolyl)azetidin-3-amine dihydrochloride?

The compound is synthesized via multi-step organic reactions, typically starting with azetidine derivatives. A common approach involves:

- Cyclization : Formation of the azetidine ring using precursors like azetidin-3-one.

- Coupling Reactions : Introducing the p-tolyl group via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling .

- Salt Formation : Conversion to the dihydrochloride form using HCl in solvents like ethanol, enhancing solubility and stability .

Key Considerations : Optimize reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane) to minimize side products .

Basic: Which analytical techniques are critical for characterizing purity and structure?

- NMR Spectroscopy : Confirm regiochemistry of the azetidine ring and p-tolyl substitution (e.g., ¹H NMR for amine protons at δ 1.5–2.5 ppm) .

- HPLC : Assess purity (>98% recommended for pharmacological studies) using reverse-phase columns (C18) and UV detection .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Basic: How should solubility and storage conditions be managed for experimental reproducibility?

- Solubility : The dihydrochloride salt is water-soluble (>10 mM). For organic solvents, use DMSO or ethanol with sonication at 37°C to enhance dissolution .

- Storage : Store at –20°C in airtight vials; avoid freeze-thaw cycles to prevent degradation. Shelf life: 6 months at –80°C, 1 month at –20°C .

Advanced: What mechanistic insights explain the reactivity of the azetidine ring in this compound?

The strained four-membered azetidine ring undergoes:

- Ring-Opening Reactions : Nucleophilic attack at the C3 position, facilitated by the electron-withdrawing p-tolyl group .

- Oxidation/Reduction : Controlled oxidation with KMnO₄ yields imine intermediates; NaBH₄ reduces these to secondary amines .

Methodological Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to isolate intermediates .

Advanced: How can conflicting bioactivity data across studies be resolved?

- Cross-Validation : Replicate assays (e.g., kinase inhibition) under standardized conditions (pH 7.4, 37°C) .

- Control Experiments : Use known inhibitors (e.g., staurosporine for kinase assays) to calibrate activity thresholds .

- Structural Confirmation : Re-analyze batch purity via LC-MS to rule out degradation artifacts .

Advanced: What structure-activity relationship (SAR) trends are observed in azetidine derivatives?

- Substituent Effects : Electron-donating groups (e.g., p-tolyl) enhance stability but reduce electrophilicity. Trifluoromethyl analogs show increased metabolic resistance .

- Amine Positioning : C3-amine orientation critically impacts binding to targets like GPCRs or kinases .

Research Strategy : Synthesize analogs with varied substituents (e.g., halogens, methoxy) and compare IC₅₀ values .

Advanced: What strategies improve synthetic yield and scalability?

- Catalyst Optimization : Use Pd(OAc)₂/Xantphos for coupling steps to achieve >80% yield .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve reaction kinetics but require rigorous drying .

- Purification : Employ flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .

Basic: What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

- Disposal : Follow hazardous waste guidelines for amine salts and halogenated solvents .

Advanced: How can computational modeling guide the design of azetidine-based inhibitors?

- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding modes to targets (e.g., SARS-CoV-2 Mpro) .

- DFT Calculations : Analyze electron density maps to identify reactive sites for functionalization .

Validation : Correlate computed binding energies (ΔG) with experimental IC₅₀ values .

Advanced: What are the limitations of current applications in medicinal chemistry?

- Metabolic Stability : The dihydrochloride form may exhibit rapid clearance in vivo; consider prodrug strategies (e.g., esterification) .

- Target Selectivity : Screen against off-targets (e.g., cytochrome P450 enzymes) to mitigate toxicity .

Future Directions : Explore hybrid scaffolds (e.g., azetidine-pyridine conjugates) for multi-target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.